molecular formula C12H11NO5 B12715738 trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone CAS No. 83294-29-5

trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone

Cat. No.: B12715738
CAS No.: 83294-29-5
M. Wt: 249.22 g/mol
InChI Key: KWSKXIQOBYNNLM-UHFFFAOYSA-N
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Description

Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a furanone ring with an acetyl group and a meta-nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of the m-Nitrophenyl Group: The meta-nitrophenyl group can be attached through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can be compared with other similar compounds, such as:

    4-Acetyl-5-phenyl-4,5-dihydro-2(3H)-furanone: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Acetyl-5-(p-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Has a para-nitrophenyl group instead of a meta-nitrophenyl group, affecting its reactivity and interactions.

    4-Acetyl-5-(o-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Contains an ortho-nitrophenyl group, leading to distinct steric and electronic effects.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further study in biology and medicine.

Properties

CAS No.

83294-29-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

4-acetyl-5-(3-nitrophenyl)oxolan-2-one

InChI

InChI=1S/C12H11NO5/c1-7(14)10-6-11(15)18-12(10)8-3-2-4-9(5-8)13(16)17/h2-5,10,12H,6H2,1H3

InChI Key

KWSKXIQOBYNNLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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